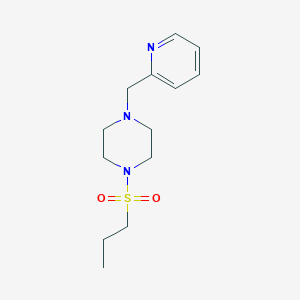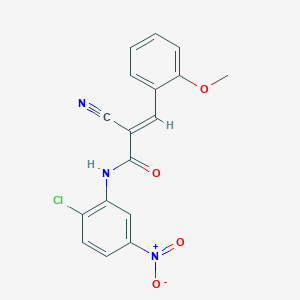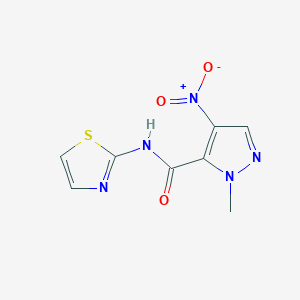![molecular formula C24H32N2O2 B10893278 (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one](/img/structure/B10893278.png)
(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one: is a synthetic steroidal compound It is characterized by its unique structure, which includes a hydroxy group at the 3rd position, a methylidene group at the 16th position, and a pyrazolyl group at the 5th position of the androstane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one typically involves multiple steps, starting from commercially available steroids. The key steps include:
Hydroxylation: Introduction of the hydroxy group at the 3rd position.
Methylidene Introduction: Formation of the methylidene group at the 16th position.
Pyrazolyl Group Addition: Attachment of the pyrazolyl group at the 5th position.
Each step requires specific reagents and conditions, such as oxidizing agents for hydroxylation, and specific catalysts for the formation of the methylidene and pyrazolyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 3rd position can undergo oxidation to form a ketone.
Reduction: The methylidene group can be reduced to form a methylene group.
Substitution: The pyrazolyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 16-methylene derivatives.
Substitution: Formation of various pyrazolyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various steroidal derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one is studied for its potential effects on cellular processes. It may interact with specific enzymes and receptors, influencing biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, anti-cancer, or hormone-modulating properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to steroid receptors, influencing gene expression and cellular responses.
Pathways: Modulation of signaling pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-4-en-17-one
- (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-ol
Uniqueness
Compared to similar compounds, (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one stands out due to its specific structural features, such as the position and nature of the functional groups. These unique features contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H32N2O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(16E)-3-hydroxy-10,13-dimethyl-16-[(2-methylpyrazol-3-yl)methylidene]-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H32N2O2/c1-23-9-6-18(27)14-16(23)4-5-19-20(23)7-10-24(2)21(19)13-15(22(24)28)12-17-8-11-25-26(17)3/h4,8,11-12,18-21,27H,5-7,9-10,13-14H2,1-3H3/b15-12+ |
InChI Key |
IMHWUDTYEQIITA-NTCAYCPXSA-N |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=NN5C)/C4=O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=NN5C)C4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate]](/img/structure/B10893196.png)
![2-amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10893197.png)
![1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10893215.png)
![Pyridine-3,5-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B10893222.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10893223.png)


![7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10893243.png)

![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]-N-propylacetamide](/img/structure/B10893249.png)

![2-[(4-chlorophenyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B10893269.png)
![4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile](/img/structure/B10893271.png)

